

Eupenifeldin from Eupenicillium brefeldianum: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Eupenifeldin

Cat. No.: B15558748

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Abstract

Eupenifeldin is a potent cytotoxic, bistropolone meroterpenoid metabolite produced by the fungus *Eupenicillium brefeldianum*. First identified in cultures of *E. brefeldianum* ATCC 74184, this compound has demonstrated significant antitumor activity at nanomolar concentrations against a range of human cancer cell lines.^[1] Its mechanism of action involves the induction of apoptosis and is potentiated by an autophagic response, making it a compound of considerable interest for oncological drug discovery. This document provides a comprehensive technical overview of **eupenifeldin**, covering its biosynthesis, production, biological activity, and relevant experimental protocols to facilitate further research and development.

Biosynthesis of Eupenifeldin

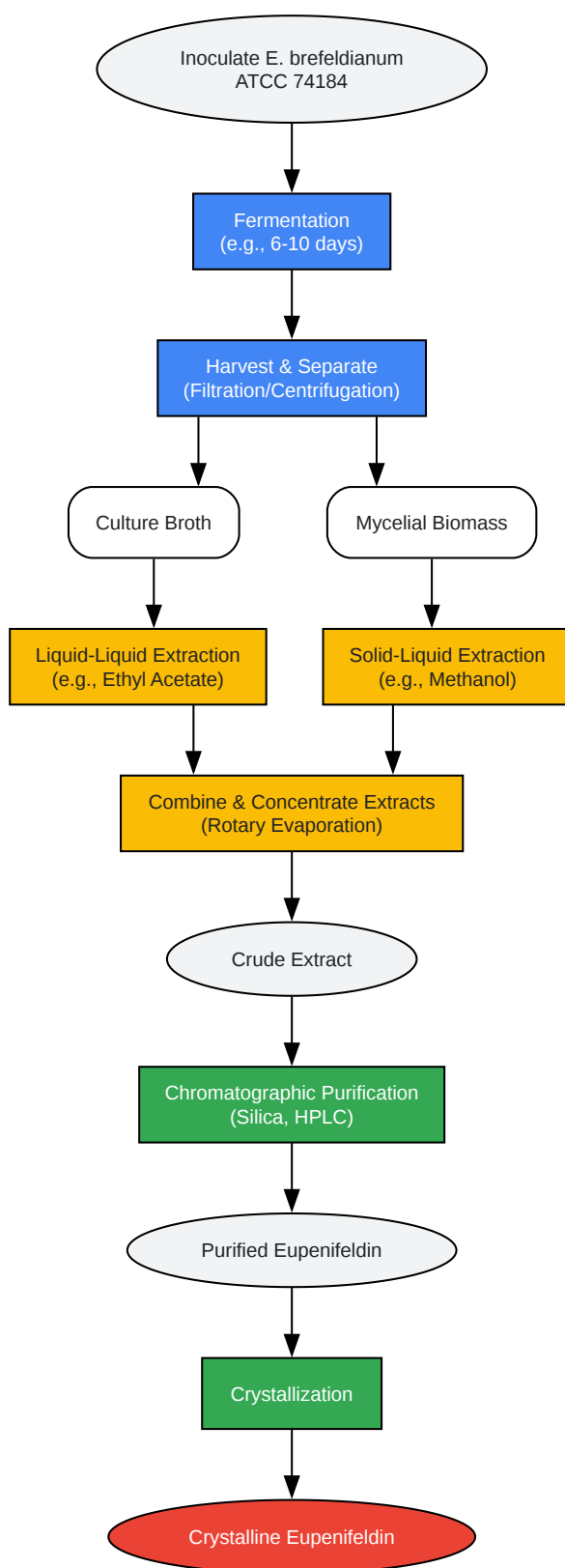
Eupenifeldin is a hybrid natural product, classified as a tropolone sesquiterpenoid. Its biosynthesis is a complex process involving the convergence of the polyketide and mevalonate pathways.^{[2][3]}

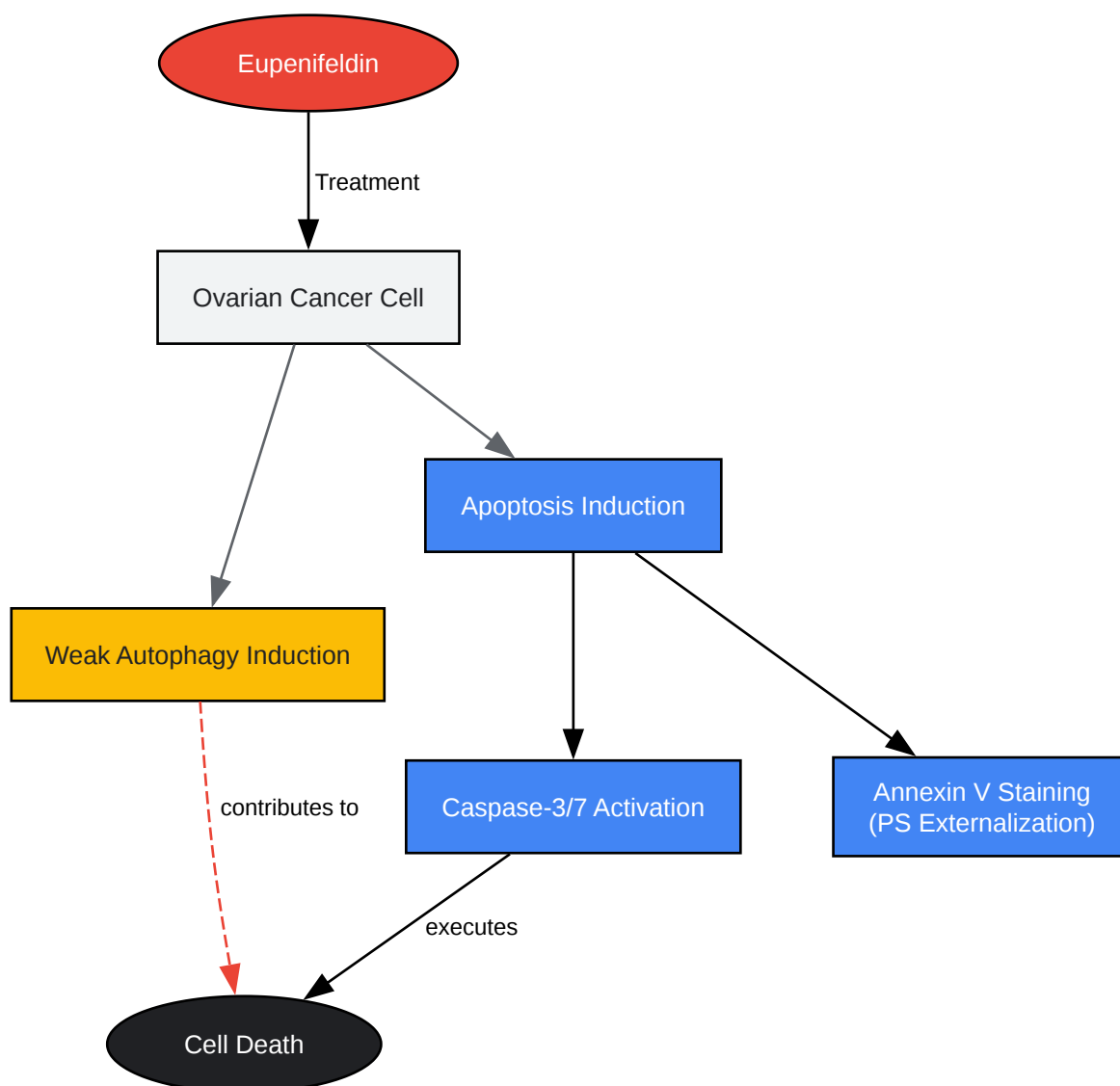
The core structure is assembled via a key hetero-Diels-Alder (hDA) reaction between a tropolone quinomethide (derived from the polyketide pathway) and a ZEE-diastereomer of humulene (a sesquiterpene from the mevalonate pathway).^[4]

The initial steps for forming the tropolone nucleus mirror those of the stipitatic acid pathway:^[4]

- A non-reducing polyketide synthase (PKS), such as TropA, synthesizes 3-methylorcinolaldehyde.[4]
- An FAD-dependent monooxygenase (TropB) oxidizes this intermediate.[4]
- A non-heme iron dioxygenase (TropC) catalyzes an oxidative ring expansion to form the tropolone nucleus, stipitaldehyde.[4]
- This aldehyde is then reduced by a short-chain reductase/dehydrogenase (SDR) to its corresponding alcohol, which serves as the precursor for the hDA reaction.[4]

Concurrently, farnesyl pyrophosphate (FPP) from the mevalonate pathway is cyclized by a sesquiterpene cyclase to form the ZEE isomer of humulene.[4] The subsequent enzyme-catalyzed hDA reaction and further modifications, including a second hDA reaction to attach the second tropolone moiety, complete the **eupenifeldin** molecule.[4]





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